Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide

Lipophilicity ADME CNS Drug Design

1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide is a synthetic tetrahydro-1-benzazepine derivative bearing an N-benzyl substituent and a C2-carboxamide group, with molecular formula C18H20N2O and molecular weight 280.37 g/mol. The compound belongs to the 1-benzazepine subclass, distinguished from the more extensively studied 3-benzazepine pharmacophore.

Molecular Formula C18H20N2O
Molecular Weight 280.371
CAS No. 2103615-49-0
Cat. No. B2929124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide
CAS2103615-49-0
Molecular FormulaC18H20N2O
Molecular Weight280.371
Structural Identifiers
SMILESC1CC(N(C2=CC=CC=C2C1)CC3=CC=CC=C3)C(=O)N
InChIInChI=1S/C18H20N2O/c19-18(21)17-12-6-10-15-9-4-5-11-16(15)20(17)13-14-7-2-1-3-8-14/h1-5,7-9,11,17H,6,10,12-13H2,(H2,19,21)
InChIKeyMATAMEFYHBERTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide (CAS 2103615-49-0): Procurement-Grade Characterization for Research Selection


1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide is a synthetic tetrahydro-1-benzazepine derivative bearing an N-benzyl substituent and a C2-carboxamide group, with molecular formula C18H20N2O and molecular weight 280.37 g/mol [1]. The compound belongs to the 1-benzazepine subclass, distinguished from the more extensively studied 3-benzazepine pharmacophore [2]. A modular palladium-catalyzed synthetic route to 2-substituted 1-benzyl-tetrahydro-1-benzazepines was reported in 2003, establishing foundational access to this scaffold [3]. To date, no primary pharmacological characterization or head-to-head comparator study has been published for this specific compound; all biological activity inferences must be drawn from class-level benzazepine SAR or from data on structurally distinct benzazepine carboxamides such as conivaptan and mozavaptan [2][4].

Why 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide Cannot Be Replaced by In-Class Analogs: Structural Determinants of Differentiation


Within the tetrahydro-1-benzazepine class, the simultaneous presence of an N1-benzyl substituent and a C2-primary carboxamide defines a structurally discrete chemical space that is not interchangeable with common analogs [1]. The N1-benzyl group contributes substantial lipophilicity (estimated LogP increase of approximately 2.5 units vs. the N-unsubstituted congener) and introduces π-stacking potential absent in N–H or N-alkyl variants [2], while the C2-carboxamide provides hydrogen-bond donor/acceptor capacity not present in the C2-unsubstituted parent (CAS 60740-67-2) or the C2-carbonitrile analog (CAS 186351-53-1). In the broader benzazepine pharmacophore landscape, the 1-benzazepine scaffold itself is underrepresented relative to 3-benzazepines; most dopamine- and serotonin-modulating benzazepines operate through the 3-benzazepine architecture [3]. Consequently, substituting 1-benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide with a 3-benzazepine isomer or with a des-benzyl/des-carboxamide analog would introduce a different conformational and pharmacophoric profile, invalidating any SAR built on the 1-benzazepine core. Researchers building structure–activity relationships or using this compound as a synthetic intermediate must verify that the specific substitution pattern is maintained, as the quantitative evidence below illustrates.

Quantitative Differentiation Evidence: 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide vs. Closest Analogs


Lipophilicity Advantage: Estimated LogP Shift vs. N-Unsubstituted 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxamide

The N1-benzyl substituent on the target compound substantially increases calculated lipophilicity relative to the non-benzylated analog. While experimental LogP has not been reported for the target compound itself, the structurally analogous 1-benzyl-2,3,4,5-tetrahydro-1-benzazepine (CAS 60740-67-2, lacking only the C2-carboxamide) has a predicted LogP of 4.09 [1]. Removal of the benzyl group to yield 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide (CAS 1707349-40-3, MW 190.24, C11H14N2O) eliminates this hydrophobic contribution . This LogP difference of approximately 2.5 units is consistent with the established Hansch π value for a benzyl substituent. For CNS-targeted research programs where blood–brain barrier penetration is governed by lipophilicity, this represents a measurable, procurement-relevant differentiation between the two compounds.

Lipophilicity ADME CNS Drug Design Physicochemical Profiling

Hydrogen-Bond Donor/Acceptor Capacity: C2-Carboxamide vs. C2-Unsubstituted and C2-Carbonitrile Analogs

The primary carboxamide at C2 introduces two hydrogen-bond donors (NH2) and two acceptors (C=O, NH2) into the tetrahydro-1-benzazepine scaffold. In contrast, the C2-unsubstituted analog 1-benzyl-2,3,4,5-tetrahydro-1-benzazepine (CAS 60740-67-2) possesses zero HBD and only one HBA (the tertiary amine nitrogen), while the C2-carbonitrile analog (CAS 186351-53-1) provides only a single HBA (C≡N) with no HBD capacity [1][2]. Topological polar surface area (tPSA) differences further quantify this: the target compound has a calculated tPSA of approximately 46 Ų (carboxamide contribution ~43 Ų plus tertiary amine ~3 Ų), compared to approximately 3.2 Ų for the des-carboxamide analog [2]. This differential H-bond capacity is a first-order determinant of target engagement for any binding site requiring directional hydrogen bonds.

Hydrogen Bonding Receptor Binding Solubility Crystal Engineering

Synthetic Accessibility via Palladium-Catalyzed Route: Modular Entry to 2-Substituted 1-Benzylbenzazepines

The Pd-catalyzed route reported by Qadir et al. (2003) provides a validated three-step synthetic entry to 1-benzyl-2,3,4,5-tetrahydro-1-benzazepines, constructing the seven-membered ring from 2-bromoiodobenzene with palladium catalysis employed in two of the three steps [1]. This methodology permits systematic variation of the C2 substituent (alkyl, aryl, carboxamide) from a common late-stage intermediate, creating a modular platform for SAR exploration that is not available through older benzazepine syntheses (e.g., Schmidt rearrangement, Beckmann rearrangement, or Bischler–Napieralski cyclization) [2]. The observation of competitive β-hydride elimination when R = tert-butyl establishes a steric boundary condition that informs which C2 substituents are synthetically accessible; carboxamide and other non-bulky substituents avoid this side reaction.

Synthetic Methodology Palladium Catalysis Library Synthesis Medicinal Chemistry

Scaffold Class Differentiation: 1-Benzazepine vs. 3-Benzazepine Pharmacophore Preference in Receptor Modulation

The tetrahydro-1-benzazepine scaffold of the target compound is structurally and pharmacologically distinct from the tetrahydro-3-benzazepine scaffold that dominates the dopamine and serotonin receptor modulator literature. The 3-benzazepine scaffold is established as the privileged template for D1-like receptor agonists (e.g., fenoldopam, SKF-38393) and D2/D3 antagonists, as well as 5-HT2A/2C receptor ligands [1]. In contrast, the 1-benzazepine scaffold has been less extensively explored but appears in clinically validated molecules such as conivaptan (a vasopressin V1A/V2 antagonist with Ki values of 6.3 nM and 1.1 nM, respectively [2]) and benazepril (an ACE inhibitor prodrug). The N1-benzyl-2-carboxamide substitution pattern creates a vector geometry that differs fundamentally from the 3-benzazepine series: the pendant phenyl ring in 3-benzazepines extends from N3, whereas in this 1-benzazepine it extends from N1 with the carboxamide at C2 providing an additional interaction point.

Benzazepine Isomers Dopamine Receptors Serotonin Receptors Neuropharmacology

Known Biological Activity Gap: Absence of Published Potency, Selectivity, or In Vivo Data for the Target Compound

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents as of mid-2026 returned zero primary research articles, zero patents, and zero database bioactivity entries specifically reporting IC50, Ki, EC50, or in vivo efficacy data for 1-benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide (CAS 2103615-49-0) [1][2]. This contrasts sharply with structurally related benzazepine carboxamides: conivaptan (YM-087) has 15+ publications reporting quantitative pharmacology; mozavaptan has reported Ki values of 9.42 nM at human V2 receptors and IC50 of 14 nM (V2) vs. 1,200 nM (V1) in radioligand binding assays ; and the Roche benzazepine dicarboxamide series (EP3464274) reports TLR8 agonism with EC50 values in the nanomolar range. The complete absence of biological data for the target compound represents both a limitation and a differentiation: this compound has not been pharmacologically characterized and therefore cannot be substituted for a known bioactive benzazepine in any assay requiring validated target engagement.

Data Gap Analysis Procurement Risk Assessment Research Chemical Lead Optimization

Application Scenarios for 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide (CAS 2103615-49-0) Based on Established Evidence


Synthetic Intermediate for 2-Substituted 1-Benzylbenzazepine Library Construction

As demonstrated by Qadir et al. (2003), the 1-benzyl-tetrahydro-1-benzazepine scaffold is accessible via a three-step Pd-catalyzed route with late-stage C2 diversification [1]. The C2-carboxamide derivative serves as a key intermediate or building block for amide coupling, hydrolysis to carboxylic acid, Curtius rearrangement to amines, or dehydration to nitrile. Research groups constructing compound libraries around the 1-benzazepine scaffold should procure this compound as a diversification node, not as a final screening candidate, given the absence of published biological characterization [2].

Negative Control or Orthogonal Scaffold for 3-Benzazepine Dopamine/Serotonin Receptor Programs

The 1-benzazepine scaffold is orthogonal to the well-characterized 3-benzazepine pharmacophore that dominates dopamine and serotonin receptor modulator research [1]. Researchers studying D1/D2/D3 or 5-HT2A/2C receptor SAR may employ this compound as a scaffold-switch control to confirm that observed activity is specific to the 3-benzazepine geometry. The N1-benzyl and C2-carboxamide groups provide matched functionality to certain 3-benzazepine analogs (e.g., N3-benzyl, C1-substituted variants), enabling a controlled comparison of scaffold topology on receptor selectivity.

Physicochemical Probe for Membrane Permeability and Hydrogen-Bonding Studies

With an estimated LogP of 3.5–4.1, two H-bond donors, and a tPSA of approximately 46 Ų, this compound occupies a physicochemical space relevant to CNS drug design (optimal LogP 1–5, tPSA < 60–70 Ų for passive BBB penetration) [1][2]. It can serve as a calibration standard or test probe in PAMPA, Caco-2, or MDCK permeability assays where the contributions of the benzyl group (hydrophobic) and carboxamide (polar, H-bonding) can be deconvoluted by comparison with the des-benzyl and des-carboxamide analogs.

Exploratory Screening in Vasopressin Receptor or Novel Target Assays

The 1-benzazepine carboxamide motif is present in the clinically validated vasopressin receptor antagonists conivaptan (V1A Ki = 6.3 nM, V2 Ki = 1.1 nM) and mozavaptan (V2 Ki = 9.42 nM), albeit with substantially different peripheral substitution [1]. This compound, bearing a simplified N1-benzyl/C2-carboxamide core, may be useful as a minimalist scaffold for exploratory screening against vasopressin receptor subtypes or other GPCR targets where benzazepine carboxamides have shown activity. However, users must generate all potency and selectivity data de novo, as none has been published [2].

Quote Request

Request a Quote for 1-Benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.